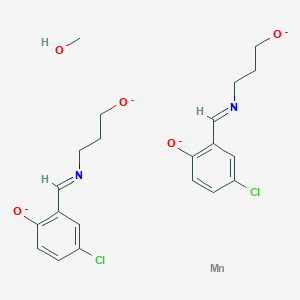

Mn(5-Cl-Salahp)2

Description

Properties

CAS No. |

124430-02-0 |

|---|---|

Molecular Formula |

C21H24Cl2MnN2O5-4 |

Molecular Weight |

510.3 g/mol |

IUPAC Name |

4-chloro-2-(3-oxidopropyliminomethyl)phenolate;manganese;methanol |

InChI |

InChI=1S/2C10H11ClNO2.CH4O.Mn/c2*11-9-2-3-10(14)8(6-9)7-12-4-1-5-13;1-2;/h2*2-3,6-7,14H,1,4-5H2;2H,1H3;/q2*-1;;/p-2 |

InChI Key |

VHHRSFACLDJVHE-UHFFFAOYSA-L |

SMILES |

CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn] |

Canonical SMILES |

CO.C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].C1=CC(=C(C=C1Cl)C=NCCC[O-])[O-].[Mn] |

Synonyms |

is(3-(5-chlorosalicylideneamino)propanolato-O,N-O')manganese(IV) Mn(5-Cl-SALAHP)2 |

Origin of Product |

United States |

Synthetic Methodologies and Ligand Architectures for Mn 5 Cl Salahp 2

Precursor Synthesis of the 5-Cl-SALAHP Ligand

The foundational component of the Mn(5-Cl-Salahp)2 complex is the tridentate Schiff base ligand, 3-(5-chlorosalicylideneamino)propanol, abbreviated as 5-Cl-SALAHP. The synthesis of this ligand is achieved through the condensation reaction of an aldehyde and an amino alcohol.

Specifically, 5-chlorosalicylaldehyde (B124248) is reacted with 3-amino-1-propanol. iucr.org This reaction is typically carried out in a methanolic solution. The aldehyde and amine are combined in equimolar amounts (a 1:1 molar ratio) in methanol (B129727) and the mixture is refluxed to drive the condensation, which results in the formation of the imine linkage characteristic of Schiff bases, yielding the 5-Cl-SALAHP ligand. iucr.orgresearchgate.net

General Synthetic Approaches for Mononuclear Manganese(IV) Schiff Base Complexes

The creation of mononuclear manganese(IV) Schiff base complexes generally relies on the reaction of a manganese salt with a suitable hydroxyl-rich Schiff base ligand. nih.gov The process often starts with a manganese(II) or manganese(III) precursor. The subsequent oxidation to the Mn(IV) state can occur via aerial oxidation during the reaction. iucr.org

A common strategy involves dissolving the manganese salt and the Schiff base ligand in an organic solvent. oup.com The choice of solvent is crucial and can influence the solubility of the reactants and the stability of the resulting complex. ajol.info A base is frequently added to the reaction mixture. The role of the base, such as sodium hydroxide (B78521) or triethylamine (B128534), is to deprotonate the hydroxyl groups of the Schiff base ligand, facilitating its coordination to the manganese ion. iucr.orgekb.egnih.gov The reaction is often carried out at elevated temperatures, such as reflux, to promote the complex formation. asianpubs.orgscirp.org

Specific Synthetic Route for Mn(5-Cl-Salahp)2 from Manganese Salts and Ligand Precursors

The specific synthesis of Mn(5-Cl-Salahp)2, as reported in the literature, utilizes manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) as the manganese source. iucr.org The reaction is performed under an inert atmosphere using standard techniques to prevent unwanted side reactions. iucr.org

The synthesis proceeds as follows:

The 5-Cl-SALAHP ligand is prepared in situ or used as a pre-synthesized compound.

Manganese(II) chloride tetrahydrate (0.01 mol) is reacted with two equivalents of the 5-Cl-SALAHP ligand (0.02 mol). iucr.org

Two equivalents of a base, specifically sodium hydroxide (NaOH) (0.02 mol), are added to the reaction mixture. iucr.org

The reaction is carried out in methanol at refluxing temperature. iucr.org

During this process, the manganese(II) is oxidized by air to the more stable manganese(IV) state, resulting in the formation of a purple solid. iucr.org This solid is the crude Mn(5-Cl-Salahp)2 complex.

Solvent Effects and Reaction Conditions in Mn(5-Cl-Salahp)2 Synthesis

The choice of solvent and other reaction conditions play a significant role in the synthesis of Mn(5-Cl-Salahp)2 and related manganese Schiff base complexes.

Solvent: Methanol is the specified solvent for the synthesis of Mn(5-Cl-Salahp)2. iucr.org It serves as a good solvent for both the manganese salt and the organic ligand precursors. For recrystallization and purification of the final complex, a mixture of methanol and dichloromethane (B109758) (CH₂Cl₂) has been successfully employed to obtain high-quality crystals. iucr.org In general, for manganese Schiff base complexes, solvents like ethanol, chloroform, and tetrahydrofuran (B95107) (THF) are also commonly used, and the choice can affect reaction efficiency and product purity. oup.comacs.orgchemmethod.com For instance, some manganese(II) Schiff base complexes are noted to be insoluble in many organic solvents but soluble in dimethyl sulfoxide (B87167) (DMSO). ajol.info

Base: The addition of a strong base like sodium hydroxide is critical for the deprotonation of the phenolic and alcoholic hydroxyl groups of the 5-Cl-SALAHP ligand, enabling its tridentate coordination to the manganese ion. iucr.org The use of an organic base like triethylamine is also a common practice in the synthesis of similar complexes. nih.govepa.gov

Temperature and Atmosphere: The reaction is conducted at reflux temperature, indicating that thermal energy is required to overcome the activation barrier for the complexation and oxidation reactions. iucr.org Performing the synthesis under an inert atmosphere initially, followed by aerial oxidation, is a controlled way to achieve the desired Mn(IV) oxidation state. iucr.org

Stoichiometry: A 1:2 molar ratio of the manganese salt to the Schiff base ligand is crucial for the formation of the mononuclear complex where two tridentate ligands coordinate to a single manganese center. iucr.org

Structural Elucidation and Crystallography of Mn 5 Cl Salahp 2

Single-Crystal X-ray Diffraction Analysis of Mn(5-Cl-Salahp)₂

The study of a methanol (B129727) solvate of the complex, [Mn(C₁₀H₁₀ClNO₂)₂]·CH₃OH, yielded high-quality crystals suitable for X-ray analysis, which was conducted at a temperature of 300 K. nih.gov

The compound crystallizes in the monoclinic system with the space group P2(1)/c. nih.gov The diffraction data were collected using Molybdenum K-alpha (Mo Kα) radiation (λ = 0.7107 Å). nih.gov Key crystallographic parameters obtained from the data collection and processing are summarized in the table below.

| Parameter | Value |

| Empirical Formula | [Mn(C₁₀H₁₀ClNO₂)₂]·CH₃OH |

| Formula Weight (Mr) | 510.3 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 11.949 (2) |

| b (Å) | 7.530 (2) |

| c (Å) | 25.777 (6) |

| β (°) ** | 105.75 (2) |

| Volume (V) (ų) | 2232.4 (8) |

| Z | 4 |

| Calculated Density (Dx) (g cm⁻³) | 1.518 |

| Absorption Coefficient (μ) (cm⁻¹) ** | 7.98 |

| F(000) | 1502 |

| Temperature (K) | 300 |

Data sourced from a structural characterization study of the Mn(IV) Schiff-base complex. nih.gov

The crystal structure was solved using direct methods, a common and powerful technique for determining structures from diffraction data. nih.govresearchgate.net Programs such as SIR2004 are specifically designed for this purpose, employing algorithms to resolve the phase problem inherent in X-ray crystallography and generate an initial structural model. researchgate.net The resulting model was then refined to achieve the best possible fit with the experimental data. The final refinement converged with a residual factor (R-value) of 0.0343 and a weighted residual factor (wR) of 0.032 for 2113 unique reflections, indicating a high-quality and reliable structural determination. nih.gov

Molecular Geometry and Coordination Environment of the Manganese(IV) Center in Mn(5-Cl-Salahp)₂

The central manganese(IV) ion is coordinated by two 5-Cl-SALAHP ligands, resulting in a well-defined and stable complex.

The Mn(5-Cl-Salahp)₂ complex exhibits a regular octahedral geometry around the central manganese(IV) ion. nih.gov This coordination geometry involves six atoms from the two ligands binding to the metal center, arranged at the vertices of an octahedron. The bond angles formed by the six atoms directly attached to the manganese are predominantly close to the ideal 90° for adjacent (cis) positions and 180° for opposing (trans) positions. nih.gov A slight deviation from perfect octahedral symmetry is observed, primarily in the N-Mn-N angle. nih.gov

Each of the two 5-Cl-SALAHP ligands acts as a tridentate chelator, meaning it binds to the manganese ion at three distinct points. nih.gov The coordination occurs through a specific set of donor atoms: one phenolato oxygen, one alkoxide oxygen, and one imine nitrogen. nih.gov These three donor atoms from each ligand bind in a meridional (mer) fashion, spanning three coordination sites along a meridian of the octahedron. This arrangement results in the two nitrogen atoms occupying trans positions relative to each other, while the two phenolato oxygens and the two alkoxide oxygens are also mutually trans.

The precise measurements of bond lengths and angles provide a quantitative description of the coordination sphere. The average manganese-oxygen bond distance involving the alkoxide oxygen is slightly shorter than that of the phenolato oxygen, measured at 1.85 Å and 1.90 Å, respectively. nih.gov The average manganese-nitrogen bond length is 2.02 Å. nih.gov The key angles defining the octahedron are nearly ideal, with the exception of the N-Mn-N angle, which is 174.7°, showing a minor distortion from the linear 180° expected in a perfect octahedron. nih.gov

| Bond / Angle | Average Distance (Å) / Angle (°) |

| Mn-O (alkoxide) | 1.85 |

| Mn-O (phenolato) | 1.90 |

| Mn-N (imine) | 2.02 |

| N-Mn-N | 174.7 |

Data sourced from a structural characterization study of the Mn(IV) Schiff-base complex. nih.gov

Compound Names

| Abbreviation/Systematic Name | Full Name |

| Mn(5-Cl-Salahp)₂ | bis[3-(5-chlorosalicylideneamino)propanolato-O,N,O']manganese(IV) |

| 5-Cl-SALAHP | 3-(5-chlorosalicylideneamino)propanolato |

| Mo Kα | Molybdenum K-alpha |

Ligand Structural Features and Their Impact on the Coordination Sphere

Structural Characterization of 3-(5-chlorosalicylideneamino)propanolato (5-Cl-SALAHP)

The ligand, 3-(5-chlorosalicylideneamino)propanolato (5-Cl-SALAHP), functions as a tridentate chelator in the complex Mn(5-Cl-Salahp)2. nih.gov It coordinates to the central manganese(IV) ion through three distinct donor atoms: a phenolato oxygen, an imine nitrogen, and an alkoxide oxygen. nih.gov This coordination results in a meridional arrangement, where the three donor atoms of each ligand are positioned in a single plane that also contains the manganese ion. nih.gov

The crystal structure analysis reveals specific average bond lengths between the manganese center and the coordinating atoms of the two 5-Cl-SALAHP ligands. The average manganese-phenolato oxygen bond distance is 1.90 Å, the average manganese-alkoxide oxygen distance is 1.85 Å, and the average manganese-imine nitrogen distance is 2.02 Å. nih.gov These bond lengths are crucial in defining the stable octahedral geometry of the complex. nih.gov

Table 1: Average Bond Lengths in Mn(5-Cl-Salahp)2

| Bond | Average Length (Å) |

| Mn - Phenolato O | 1.90 |

| Mn - Alkoxide O | 1.85 |

| Mn - Imine N | 2.02 |

| Data sourced from Acta Crystallographica Section C. nih.gov |

Conformation and Chelate Ring System of the 5-Cl-SALAHP Ligand (Two Six-membered Rings)

The tridentate coordination of each 5-Cl-SALAHP ligand to the manganese center results in the formation of a robust chelate ring system. This system consists of two interconnected six-membered rings. The first ring is formed by the manganese ion, the phenolato oxygen, the two carbon atoms of the salicylaldehyde (B1680747) backbone, the imine carbon, and the imine nitrogen. The second six-membered ring is formed by the manganese ion, the imine nitrogen, the three carbon atoms of the propanolato backbone, and the alkoxide oxygen. This dual-ring structure enhances the thermodynamic stability of the complex.

Comparative Structural Analysis with Analogous Manganese Schiff Base Complexes

Comparing Mn(5-Cl-Salahp)2 with structurally similar manganese complexes provides valuable context for understanding how ligand modifications affect the coordination sphere and resulting physical properties.

Comparison of Octahedral Distortion in Mn(5-Cl-Salahp)2 versus Mn(SALADHP)2

The complex Mn(5-Cl-Salahp)2 exhibits a highly regular octahedral geometry around the Mn(IV) center. nih.gov The angles formed by the six coordinating atoms and the manganese ion are nearly ideal, approaching 90° or 180°. nih.gov A minor deviation from perfect octahedral symmetry is noted in the N-Mn-N bond angle, which is 174.7°. nih.gov

In contrast, the related complex Mn(SALADHP)2, where SALADHP stands for 2-methyl-2-(salicylideneamino)-1,3-propanediolato, shows a greater degree of octahedral distortion. nih.gov This structural difference is significant, as the extent of distortion in the Mn(IV) octahedron is directly linked to the electronic and spectroscopic properties of these complexes. nih.gov The regular geometry of Mn(5-Cl-Salahp)2 is attributed to the specific conformational constraints imposed by the 5-Cl-SALAHP ligand.

Table 2: Crystallographic Data for Mn(5-Cl-Salahp)2

| Parameter | Value |

| Formula | [Mn(C10H10ClNO2)2]·CH3OH |

| Molecular Weight | 510.3 |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 11.949 (2) |

| b (Å) | 7.530 (2) |

| c (Å) | 25.777 (6) |

| β (°) | 105.75 (2) |

| Volume (ų) | 2232.4 (8) |

| Z | 4 |

| Temperature (K) | 300 |

| Data sourced from Acta Crystallographica Section C. nih.gov |

Structural Correlates of Electronic and Spectroscopic Differences in Related Mn(IV) Complexes

The degree of octahedral distortion serves as a direct structural correlate for the observed differences in the electron paramagnetic resonance (EPR) spectra of Mn(5-Cl-Salahp)2 and Mn(SALADHP)2. nih.gov Mn(5-Cl-Salahp)2, with its regular octahedral geometry, displays a rhombic EPR spectrum characterized by well-resolved 55Mn hyperfine splitting on the gx, gy, and gz components. nih.gov This well-defined spectrum is indicative of a relatively symmetric electronic environment around the manganese ion. nih.gov

Conversely, the more distorted structure of Mn(SALADHP)2 leads to a significantly different EPR signal. nih.gov It presents a broad, ill-defined signal at g = 5.15 and a minor component at g = 2. nih.gov This spectral form suggests a less symmetric, more distorted coordination environment for the Mn(IV) ion. nih.gov Therefore, the subtle change from the 5-Cl-SALAHP ligand to the SALADHP ligand induces a significant structural distortion that is clearly manifested in the complexes' spectroscopic signatures. nih.gov

Electronic and Spectroscopic Characterization of Mn 5 Cl Salahp 2

Electron Paramagnetic Resonance (EPR) Spectroscopy of Mn(5-Cl-Salahp)2

EPR spectroscopy is a powerful technique for probing the electronic environment of paramagnetic species like Mn(IV). For Mn(5-Cl-Salahp)2, EPR studies have been instrumental in defining its electronic ground state and the geometry of the manganese center.

Analysis of the Rhombic EPR Spectrum

Previous studies have revealed that Mn(5-Cl-Salahp)2 exhibits a rhombic EPR spectrum. nih.gov This type of spectrum is characteristic of a system with a significant rhombic distortion, where the electronic environment around the Mn(IV) ion lacks axial symmetry. auburn.edu The rhombic nature of the spectrum for Mn(5-Cl-Salahp)2 is indicative of an S=3/2 spin system where the zero-field splitting parameter E/D is not negligible. fizika.si A rhombic EPR spectrum typically shows distinct features corresponding to the g-values along the x, y, and z axes (gx, gy, and gz). auburn.edu

Interpretation of 55Mn Hyperfine Structure on gx, gy, and gz

A key feature of the EPR spectrum of Mn(5-Cl-Salahp)2 is the well-resolved hyperfine structure due to the interaction of the electron spin with the nuclear spin of 55Mn (I = 5/2). nih.gov This hyperfine coupling results in the splitting of the EPR signals into six lines for each g-value component. The observation of well-resolved 55Mn hyperfine structure on gx, gy, and gz confirms the mononuclear nature of the manganese center and provides detailed information about the electronic distribution around the Mn(IV) ion. nih.govijfmr.com

Comparative EPR Studies with Other Manganese(IV) Schiff Base Complexes (e.g., Mn(SALADHP)2)

When compared to other manganese(IV) Schiff base complexes, such as Mn(SALADHP)2, the EPR spectrum of Mn(5-Cl-Salahp)2 shows distinct differences. While Mn(5-Cl-Salahp)2 displays a well-resolved rhombic spectrum, Mn(SALADHP)2 exhibits a broad, less defined signal around g = 5.15 with a minor component at g = 2. nih.gov This contrast highlights the significant influence of the ligand structure on the electronic properties of the Mn(IV) center. The well-resolved spectrum of Mn(5-Cl-Salahp)2 suggests a more defined and less distorted octahedral geometry compared to Mn(SALADHP)2. nih.gov

Origin of Spectral Form Differences Due to Mn(IV) Octahedral Distortion

The variations in the EPR spectral forms between Mn(5-Cl-Salahp)2 and other Mn(IV) Schiff base complexes are attributed to the degree of distortion in the Mn(IV) octahedron. nih.gov In Mn(5-Cl-Salahp)2, the 5-Cl-SALAHP ligand acts as a tridentate chelator, coordinating to the manganese with a phenolato oxygen, an alkoxide oxygen, and an imine nitrogen, resulting in a relatively regular octahedral geometry. nih.gov In contrast, the broader and less resolved spectrum of Mn(SALADHP)2 suggests a more significant distortion from ideal octahedral symmetry. nih.gov These distortions, often arising from the Jahn-Teller effect in d4 ions like Mn(III) but also influential in Mn(IV) complexes, directly impact the zero-field splitting parameters (D and E), which in turn dictate the appearance of the EPR spectrum. libretexts.orgacs.org

Magnetic Susceptibility Measurements of Mn(5-Cl-Salahp)2

Magnetic susceptibility measurements provide complementary information to EPR spectroscopy, particularly in confirming the oxidation state and electronic spin state of the manganese ion.

Room-Temperature Magnetic Moments and Confirmation of Mn(IV) Formulation

Room-temperature magnetic moment measurements for a series of mononuclear Mn(IV) Schiff base complexes, including analogs of Mn(5-Cl-Salahp)2, consistently yield values in the range of 3.80-4.3 µB. fizika.si These experimental values are in close agreement with the theoretical spin-only magnetic moment for a d3 ion (S=3/2), which is approximately 3.87 µB. This strong correlation substantiates the assignment of the +4 oxidation state to the manganese center in these complexes. fizika.si The magnetic data, therefore, provides crucial evidence for the Mn(IV) formulation of Mn(5-Cl-Salahp)2.

Variable-Temperature Magnetic Behavior Studies

While detailed variable-temperature magnetic susceptibility studies for Mn(5-Cl-Salahp)₂ are not extensively documented in the surveyed literature, the magnetic properties of this and related mononuclear Mn(IV) complexes have been investigated at room temperature. These studies are crucial for confirming the oxidation state and electronic configuration of the manganese center.

The Mn(IV) ion has a d³ electronic configuration. In an octahedral ligand field, these three d-electrons occupy the t₂g orbitals with parallel spins, resulting in a spin state of S = 3/2. The theoretically predicted spin-only magnetic moment for an S = 3/2 system is approximately 3.87 µB. Experimental measurements for a series of monomeric Mn(IV) Schiff base complexes, including those structurally similar to Mn(5-Cl-Salahp)₂, consistently show room-temperature magnetic moments in the range of 3.80-4.3 µB. fishersci.ca This excellent agreement between the theoretical and experimental values provides strong evidence for the assignment of the +4 oxidation state to the manganese ion in these complexes. fishersci.ca

Further characterization of the magnetic properties comes from Electron Paramagnetic Resonance (EPR) spectroscopy. Previous studies have shown that Mn(5-Cl-Salahp)₂ displays a rhombic EPR spectrum with well-resolved ⁵⁵Mn hyperfine structure, which is characteristic of a rhombically distorted S = 3/2 spin system. fishersci.cafishersci.ca This contrasts with other Mn(IV) complexes like Mn(SALADHP)₂, which show broader, less defined signals due to different degrees of distortion in the Mn(IV) octahedron. fishersci.cafishersci.ca

Other Spectroscopic Techniques Applied to Mn(5-Cl-Salahp)₂ and Related Systems

A suite of spectroscopic techniques is employed to fully elucidate the structure and electronic properties of Mn(5-Cl-Salahp)₂ and its analogues. These methods provide complementary information, from confirming the coordination of the ligand to detailing the electronic transitions within the complex.

Infrared (IR) spectroscopy is a fundamental tool for verifying the coordination of the Schiff base ligand to the manganese center. While the specific IR spectrum for Mn(5-Cl-Salahp)₂ is not detailed in the available research, the characterization of related Mn(IV)-Schiff base complexes by IR spectroscopy is well-established. nih.gov

In the free Schiff base ligand, characteristic vibrational bands for the imine (C=N) and phenolic (C-O) groups are observed. Upon coordination to the manganese ion, shifts in the positions of these bands are expected, which confirms the formation of the complex.

Imine Stretch (ν(C=N)): The stretching frequency of the imine bond typically shifts to a lower wavenumber upon coordination of the nitrogen atom to the metal center. This shift is indicative of the formation of the Mn-N bond.

Phenolic Stretch (ν(C-O)): The C-O stretching frequency of the phenol (B47542) group is expected to shift to a higher wavenumber upon deprotonation and coordination of the phenolate (B1203915) oxygen to the manganese ion. This change confirms the Mn-O (phenolate) bond formation.

By comparing the IR spectrum of the final complex with that of the free ligand, researchers can confirm that the intended coordination has occurred.

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides information about the electronic transitions within the complex and is used to characterize Mn(IV)-Schiff base systems. nih.gov The electronic spectrum of an octahedral d³ ion like Mn(IV) is typically characterized by both ligand-to-metal charge transfer (LMCT) bands and d-d transitions.

Ligand-to-Metal Charge Transfer (LMCT): Due to the high oxidation state of Mn(IV), it is a strong acceptor of electron density. Consequently, its electronic spectrum is often dominated by intense LMCT bands, particularly from the phenolate and alkoxide oxygen atoms to the manganese d-orbitals. These high-intensity bands are typically observed in the ultraviolet and visible regions of the spectrum and are responsible for the deep purple color of the Mn(5-Cl-Salahp)₂ complex.

d-d Transitions: The transitions between the d-orbitals of the manganese ion are also present. For a d³ system in an octahedral field, two spin-allowed transitions are expected: ⁴A₂g → ⁴T₂g and ⁴A₂g → ⁴T₁g. However, these transitions are often obscured by the much more intense charge-transfer bands. Weaker, spin-forbidden transitions may also be observable as less intense shoulders on the main absorption bands.

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local geometric and electronic structure of metal ions in molecules, and it has been extensively applied to manganese bioinorganic model compounds, including those relevant to the oxygen-evolving complex (OEC) in photosystem II. fishersci.caamericanelements.com Mn(5-Cl-Salahp)₂, as a well-defined mononuclear Mn(IV) complex, serves as an important benchmark for interpreting XAS data from more complex biological systems. fishersci.cafishersci.ca XAS is composed of two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region, which includes the pre-edge and the rising edge, is sensitive to the oxidation state and coordination geometry of the manganese atom. americanelements.com The energy of the absorption edge shifts to higher values as the oxidation state of the manganese increases. Therefore, by comparing the edge energy of an unknown sample to that of model compounds like Mn(5-Cl-Salahp)₂, the oxidation state of the manganese can be determined. tcichemicals.com The features in the pre-edge region arise from 1s → 3d transitions and are sensitive to the symmetry of the metal site. americanelements.com

EXAFS: The EXAFS region contains information about the local coordination environment of the absorbing atom. fishersci.ca Analysis of the EXAFS spectrum can determine the types of neighboring atoms, their distances from the manganese center, and their coordination numbers. For Mn(5-Cl-Salahp)₂, EXAFS would confirm the Mn-O and Mn-N bond lengths determined by X-ray crystallography, providing a spectroscopic fingerprint for a Mn(IV) center in an N₂O₄ coordination environment. fishersci.cafishersci.ca

Advanced XAS techniques, such as Valence-to-Core (VtC)-detected XAS and X-ray Emission Spectroscopy (XES), are also being developed to provide more detailed, ligand-selective information about the electronic structure and bonding in manganese complexes. ereztech.comnih.gov These methods are crucial for distinguishing between different types of ligands (e.g., nitrogen vs. oxygen) and understanding the covalency of metal-ligand bonds. nih.govlabor.com.tr

An article focusing on the chemical compound “Mn(5-Cl-Salahp)2” cannot be generated at this time. A thorough search for scientific literature and data on the specific compound “Mn(5-Cl-Salahp)2” did not yield any results. Consequently, it is not possible to provide scientifically accurate information for the detailed outline requested, which includes its electrochemical properties, redox chemistry, and spectroelectrochemical investigations.

General information on manganese complexes with other Schiff base ligands is available. For instance, studies on various Mn-Schiff base complexes reveal insights into their electrochemical behaviors, such as redox potentials and the stability of different manganese oxidation states. acs.orgnih.gov Research in this area often involves techniques like cyclic voltammetry to understand the electron transfer processes and the influence of the ligand structure on the metal center's properties. acs.orgnih.gov However, without specific data for Mn(5-Cl-Salahp)2, any discussion would be speculative and would not adhere to the required focus on this particular compound.

Electrochemical Properties and Redox Chemistry of Mn 5 Cl Salahp 2

Ligand-Centered Redox Processes in Related Hydroxyl-Rich Schiff Base Manganese Complexes

One of the most significant ligand-centered redox processes in this class of compounds is the oxidation of the phenolate (B1203915) moiety of the Schiff base. Studies on one-electron oxidation of various manganese(III) salen-type complexes have demonstrated that the oxidation is often ligand-centered rather than metal-centered. This process results in the formation of a manganese(III)–phenoxyl radical species. acs.org In these systems, the phenoxyl radical can be electronically coupled to the second, unoxidized phenolate ring through the central manganese ion, creating a unique mixed-valence ligand radical system. acs.org

The electronic structure of the ligand, influenced by substituents on the salicylaldehyde (B1680747) rings, plays a crucial role in modulating the redox potentials of the complex. The introduction of electron-withdrawing or electron-donating groups can shift the potential required for both metal- and ligand-centered redox events. Cyclic voltammetry studies on a series of manganese(III) complexes with substituted N,N′-bis(salicylidene)propylenediamine (salpn) ligands illustrate this effect clearly. The complexes exhibit a quasi-reversible wave corresponding to the Mn(III)/Mn(II) redox couple, with the potential being sensitive to the nature of the substituent on the phenolate ring. acs.org

The table below presents the electrochemical data for a series of Mn(III)-X-salpn complexes, demonstrating the influence of ligand substituents on the metal-centered redox potential.

| Complex | Substituent (X) | Epc (V vs SCE) | Epa (V vs SCE) | E1/2 (V vs SCE) | ΔEp (mV) |

|---|---|---|---|---|---|

| Mn-H-salpn | -H | -0.113 | -0.044 | -0.079 | 69 |

| Mn-Br-salpn | 5-Br | -0.012 | 0.079 | 0.034 | 91 |

| Mn-Cl-salpn | 5-Cl | -0.005 | 0.084 | 0.040 | 89 |

| Mn-NO2-salpn | 5-NO2 | 0.130 | 0.265 | 0.198 | 135 |

Data sourced from ACS Omega. acs.org

Furthermore, the ligand can act as a reservoir for electronic charge, which influences the stability and properties of the complex. For instance, the reaction of a manganese(III) salen complex with anions like hydroxide (B78521) or cyanide can cause a significant negative shift in the redox potential. nih.gov This shift is accompanied by a measurable deformation of the Schiff base ligand, specifically a change in the C=N imine bond character. This indicates an increased electron population in the ligand's π*-orbitals, highlighting the ligand's ability to accommodate changes in electron density, a key feature of its non-innocent character. nih.gov

Theoretical and Computational Investigations of Mn 5 Cl Salahp 2

Density Functional Theory (DFT) Calculations for Mn(5-Cl-Salahp)2

Density Functional Theory has become a central method for investigating the properties of transition metal complexes due to its favorable balance of computational cost and accuracy. For Mn(5-Cl-Salahp)2, DFT calculations provide a fundamental understanding of its electronic and electrochemical nature.

The Mn(IV)(5-Cl-Salahp)2 complex features a manganese center in a regular octahedral geometry. nih.gov The coordination is provided by two tridentate 5-Cl-Salahp ligands, which form a meridional chelate. nih.gov Each ligand coordinates to the manganese ion through a phenolato oxygen, an alkoxide oxygen, and an imine nitrogen. nih.gov

DFT calculations can elucidate the nature of the bonding between the Mn(IV) ion and the ligand donor atoms. These calculations typically involve geometry optimization, which can be compared with experimental data from X-ray crystallography, followed by population analysis to describe the electronic distribution and bonding. The electronic structure of manganese is described by the orbital configuration [Ar] 4s²3d⁵.

Key structural parameters obtained from experimental studies, which serve as a benchmark for DFT calculations, are summarized below.

| Bond Type | Average Bond Length (Å) |

| Mn-Phenolato Oxygen | 1.90 |

| Mn-Alkoxide Oxygen | 1.85 |

| Mn-Imine Nitrogen | 2.02 |

| Data derived from X-ray diffraction analysis of Bis[3-(5-chlorosalicylideneamino)propanolato-O,N,O']manganese(IV) methanol (B129727) solvate. nih.gov |

Computational modeling is a vital tool for investigating the mechanisms of electrochemical reactions. aip.orgresearchgate.net For Mn(5-Cl-Salahp)2, theoretical models can be used to predict redox potentials associated with the Mn(IV)/Mn(III) and other relevant couples. These calculations help interpret experimental data from techniques like cyclic voltammetry. The reduction process of manganese in various compounds has been shown to occur in steps, such as Mn(IV) → Mn(III) → Mn(II) → Mn. ustb.edu.cn

Multiscale modeling approaches can simulate the influence of the electrochemical environment, including the electrolyte and applied potential, on the behavior of the complex. aip.orglorentzcenter.nl By calculating the energies of the complex in different oxidation states, DFT can provide estimates of the standard reduction potentials. These theoretical investigations are crucial for understanding how the ligand framework influences the electrochemical properties of the manganese center, which is of potential importance for applications in areas like catalysis, including systems related to photosynthetic water oxidation. nih.gov

Theoretical Predictions of Spectroscopic Parameters (e.g., EPR parameters, optical transitions)

Computational methods are extensively used to predict and interpret spectroscopic data. For paramagnetic species like Mn(IV) complexes, Electron Paramagnetic Resonance (EPR) spectroscopy is a particularly informative technique. Experimental studies have shown that Mn(IV)(5-Cl-Salahp)2 displays a rhombic EPR spectrum with well-resolved 55Mn hyperfine structure. nih.gov

Theoretical calculations using DFT can predict the g-tensor and the hyperfine coupling tensor (A-tensor), which are the key parameters derived from an EPR spectrum. The accuracy of these predictions is highly dependent on the chosen functional and basis set. The calculated parameters can be compared directly with experimental values to validate the computational model and provide a deeper understanding of the electronic structure. The rhombic nature of the spectrum indicates a low-symmetry electronic environment around the Mn(IV) ion, which can be correlated with the geometric parameters of the coordination sphere.

| Spectroscopic Parameter | Description | Theoretical Goal |

| g-tensor (gx, gy, gz) | Describes the interaction of the unpaired electrons with the external magnetic field. | Calculate the principal values to match the experimentally observed rhombic signal. |

| A-tensor (Ax, Ay, Az) | Describes the hyperfine interaction between the electron spin and the nuclear spin of 55Mn. | Predict the hyperfine coupling constants to reproduce the resolved spectral features. |

Furthermore, Time-Dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions. nih.gov This allows for the prediction and assignment of bands in the UV-visible absorption spectrum, correlating them with specific molecular orbital transitions, such as ligand-to-metal charge transfer (LMCT) or d-d transitions.

Quantum Chemical Studies on Magnetic Properties and Exchange Coupling

Quantum chemistry provides the framework for understanding the magnetic properties of molecules from first principles. For a mononuclear d³ complex like Mn(IV)(5-Cl-Salahp)2, the magnetic behavior is primarily determined by the single Mn ion. However, in the solid state, intermolecular interactions can lead to weak magnetic coupling between adjacent molecules.

The Heisenberg-Dirac-van Vleck (HDvV) model is the cornerstone for describing magnetic exchange interactions between spin centers. The interaction is typically expressed by the Hamiltonian H = -2J(S₁·S₂), where J is the exchange coupling constant. While this model is most commonly applied to polynuclear complexes containing multiple metal ions, it can also be used to describe the weaker intermolecular interactions present in the crystal lattice of a mononuclear complex.

DFT calculations can be employed to estimate the value of J for these intermolecular interactions. By calculating the energies of different spin states (e.g., a high-spin and a broken-symmetry low-spin state) for a pair of molecules, the energy difference can be mapped onto the Heisenberg Hamiltonian to extract J. A negative J value indicates antiferromagnetic coupling, while a positive value signifies ferromagnetic coupling. Such calculations can help rationalize the bulk magnetic properties observed in solid-state susceptibility measurements.

The nature of the ligand is critical in determining the magnetic properties of a metal complex. The 5-Cl-Salahp ligand influences the magnetism of Mn(5-Cl-Salahp)2 in several ways. Firstly, the ligand field strength and the specific geometry it imposes (a distorted octahedron) determine the single-ion magnetic properties, such as the magnitude of the zero-field splitting (ZFS), which is crucial for understanding the magnetic anisotropy of the molecule.

Biomimetic and Catalytic Relevance of Mn 5 Cl Salahp 2

Mn(5-Cl-Salahp)2 as a Structural and Functional Model for the Photosynthetic Oxygen-Evolving Complex (OEC)

The oxygen-evolving complex (OEC) in Photosystem II (PSII) is the natural catalyst responsible for the light-driven oxidation of water to produce molecular oxygen, a fundamental process for life on Earth. frontiersin.org The active site of the OEC contains a unique Mn4CaO5 cluster. frontiersin.orgresearchgate.net The complexity and transient nature of the OEC's intermediate states make it challenging to study directly. frontiersin.org Consequently, synthetic manganese complexes, such as those derived from Schiff base ligands, have been developed as structural and functional models to elucidate the mechanism of photosynthetic water oxidation. researchgate.net

Manganese Schiff base complexes, including derivatives like Mn(5-Cl-Salahp)2, serve as effective mimics of the manganese sites within the OEC. rsc.org These synthetic analogues replicate key structural and electronic features of the native cluster, providing a platform to investigate the roles of individual components. mdpi.com For instance, certain dimeric manganese(III)-Schiff base complexes have been shown to share structural characteristics with partially assembled OEC clusters. rsc.org The Schiff base ligands create a coordination environment around the manganese ions that is similar to the protein environment in PSII, which is rich in nitrogen and oxygen donor atoms from amino acid residues. libretexts.org

The ability of these complexes to exist in various oxidation states (primarily Mn(II), Mn(III), and Mn(IV)) is crucial for their function as OEC models. nih.gov The photosynthetic water oxidation cycle, known as the Kok cycle, involves the sequential advancement through five intermediate states (S0 to S4), driven by the absorption of four photons. the-innovation.org Each step corresponds to the removal of an electron, which is accompanied by changes in the oxidation states of the manganese ions in the OEC. nih.gov Synthetic models like Mn(5-Cl-Salahp)2 allow researchers to study these redox transitions in a more controlled environment.

A notable example of a functional model is the [Mn(3,5-Cl-salen)(H2O)2]2 complex, which is capable of single-turnover oxygen evolution. nih.gov This demonstrates that even relatively simple manganese Schiff base complexes can replicate the fundamental reactivity of the much more complex OEC. The study of such model systems provides invaluable insights into the electronic structure and magnetic properties of the manganese ions, which are critical for their catalytic function.

The study of manganese Schiff base complexes as OEC models has provided significant insights into the structural requirements and potential reaction pathways for water oxidation. By systematically modifying the structure of the Schiff base ligand, researchers can probe how the coordination environment around the manganese center influences its catalytic activity. nih.gov These modifications can alter the redox potentials of the Mn(III)/Mn(IV) and Mn(IV)/Mn(V) couples, which in turn affects the efficiency of the water oxidation process.

These model systems have been instrumental in exploring various proposed mechanisms for O-O bond formation, which is the key step in water oxidation. Theories such as the "butterfly" or "double pivot" mechanism have been proposed for the natural system, and synthetic models provide a means to test the feasibility of these pathways. nih.gov For example, experiments with dimeric manganese complexes have helped to understand how water molecules bind to the manganese centers and how proton-coupled electron transfer (PCET) events facilitate the oxidation process.

The ability of these complexes to catalyze water photolysis has been demonstrated in experiments where oxygen evolution is measured in the presence of a hydrogen acceptor. rsc.org Such studies allow for the investigation of the entire catalytic cycle in a simplified, artificial system. The knowledge gained from these model studies is not only crucial for understanding natural photosynthesis but also for the development of artificial photosynthetic systems for solar fuel production. nih.govnsf.gov

Catalytic Activity in Redox Transformations (Related Manganese Schiff Base Complexes)

Beyond their role as models for the OEC, manganese Schiff base complexes are recognized for their own catalytic prowess in various redox transformations. researchgate.net Their ability to mimic the function of antioxidant enzymes like superoxide dismutase (SOD) and catalase has positioned them as potential therapeutic agents for diseases associated with oxidative stress. mdpi.com

Superoxide dismutases are a class of enzymes that catalyze the dismutation of the highly reactive superoxide radical (O2•−) into molecular oxygen (O2) and hydrogen peroxide (H2O2). This is a critical defense mechanism against oxidative damage in biological systems. Manganese-containing SOD (MnSOD) is a key antioxidant enzyme found in the mitochondria.

Several manganese Schiff base complexes, particularly those with salen-type ligands, have been shown to exhibit significant SOD-like activity. nih.govnih.gov These synthetic compounds are often referred to as SOD mimics or mimetics. nih.govwikipedia.org The catalytic cycle of these mimics involves the alternating reduction and oxidation of the manganese center. In the first step, the Mn(III) complex is reduced to Mn(II) by a superoxide radical, producing molecular oxygen. In the second step, the Mn(II) complex is re-oxidized to Mn(III) by another superoxide radical, a process that, in the presence of protons, yields hydrogen peroxide.

The stability and high catalytic activity of some of these manganese Schiff base complexes make them promising candidates for therapeutic applications in conditions characterized by excessive production of oxygen free radicals. nih.gov The SOD-like activities of these complexes are often quantified by their IC50 values, which represent the concentration of the complex required to inhibit a specific superoxide-generating reaction by 50%.

Below is a table summarizing the SOD-like activity of selected manganese complexes.

| Complex Type | Assay Method | IC50 (μM) or Rate Constant | Reference |

| Mn Salen Derivatives | NBT Assay | Varies (expressed as IC50) | nih.gov |

| Mn Cyclic Polyamines | Pulse Radiolysis | High rate constants | nih.gov |

| Mn Porphyrins | Various | Activity approaches that of native SOD enzymes | nih.gov |

Catalases are enzymes that protect cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide into water and oxygen. nih.govnsf.gov Similar to SOD, there are also manganese-containing catalases. nih.gov A number of manganese Schiff base complexes have been shown to mimic the activity of catalase by efficiently catalyzing the disproportionation of hydrogen peroxide. nih.govrsc.org

The catalase-mimetic activity of these complexes is particularly relevant because hydrogen peroxide, the product of the SOD-catalyzed reaction, can be toxic to cells if it accumulates. Therefore, compounds that possess both SOD and catalase-like activities are of great interest. The mechanism of catalase mimicry by these manganese complexes is believed to involve the oxidation of the Mn(III) center by H2O2 to a higher-valent oxo-manganese species, with the concomitant formation of water. mdpi.com This intermediate is then reduced back to the Mn(III) state by another molecule of H2O2, releasing molecular oxygen. mdpi.com

The efficiency of these catalase mimics can be evaluated by measuring the rate of oxygen evolution from a hydrogen peroxide solution in the presence of the catalyst. The turnover number (TON) and turnover frequency (TOF) are common metrics used to quantify their catalytic performance. nsf.gov

The table below presents data on the catalase-like activity of representative manganese complexes.

| Complex Type | pH | Turnover Number (TON) | Turnover Frequency (TOF) (s⁻¹) | Reference |

| [Mn2(cyclen)2(μ-O)2]³⁺ | 8.0 | ~150 | ~0.12 | nsf.gov |

| [Mn(pyclen)Cl2]⁺ | 8.0 | ~200 | ~0.18 | nsf.gov |

The catalytic activities of manganese Schiff base complexes in both SOD and catalase mimicry are fundamentally dependent on the ability of the manganese ion to cycle between different oxidation states, primarily Mn(II), Mn(III), and Mn(IV). nih.govresearchgate.net This redox cycling allows a single molecule of the complex to participate in multiple catalytic turnovers.

In the case of SOD mimicry, the catalytic cycle involves the Mn(III)/Mn(II) redox couple. The complex shuttles between these two oxidation states as it sequentially reduces and oxidizes superoxide radicals. For catalase-like activity, the mechanism is slightly different and is thought to involve higher oxidation states. The reaction of the Mn(III) complex with hydrogen peroxide can lead to the formation of a Mn(V)=O species, which is a powerful oxidizing agent. This intermediate then reacts with a second molecule of hydrogen peroxide to regenerate the Mn(III) catalyst and produce oxygen.

The specific redox potentials of the manganese center, which are influenced by the structure of the Schiff base ligand, play a critical role in determining the catalytic efficiency of the complex. nih.gov For instance, electron-donating or electron-withdrawing substituents on the ligand can modulate the ease with which the manganese ion can be oxidized or reduced, thereby fine-tuning its catalytic activity for a specific transformation. rsc.org This ability to rationally design and synthesize manganese complexes with tailored redox properties is a key advantage of using these compounds as enzyme mimics.

General Applications of Manganese Schiff Base Complexes in Catalysis

Manganese Schiff base complexes represent a versatile and significant class of catalysts in a multitude of chemical transformations. semanticscholar.orgresearchgate.net Their utility stems from the ability of manganese to exist in various oxidation states (such as II, III, and IV) and the flexible coordination environment provided by the Schiff base ligands. mdpi.comresearchgate.net These complexes are extensively employed as catalysts in reactions such as oxidation, epoxidation, coupling reactions, and decomposition. semanticscholar.org

The catalytic prowess of these complexes is evident in their application to various organic reactions. They serve as effective catalysts for oxidation reactions, including the transformation of alcohols and hydrocarbons. researchgate.netresearchgate.netijcce.ac.ir For instance, manganese(III) Schiff base complexes have been investigated for their catalytic activity in the oxidation of benzylic alcohols. semanticscholar.org Furthermore, these complexes have demonstrated efficacy in the epoxidation of alkenes, a crucial reaction in synthetic organic chemistry. researchgate.netijcce.ac.ir

In addition to oxidation and epoxidation, manganese Schiff base complexes catalyze a range of other reactions. They have been explored for their potential in decarboxylation and various coupling reactions. semanticscholar.org Some complexes have also shown activity in urease inhibition and possess catalase-like activity. semanticscholar.orgnih.gov The catalytic applications extend to environmental remediation, such as the decomposition of ozone. nih.gov

The catalytic activity of these complexes can be influenced by several factors, including the structure of the Schiff base ligand and the coordination geometry around the manganese center. mdpi.comnih.gov Researchers have immobilized these complexes on supports like nanosilica and metal-organic frameworks to enhance their stability and recyclability as catalysts. ijcce.ac.irnih.gov These supported catalysts have shown promise in the partial oxidation of hydrocarbons like cyclooctene. ijcce.ac.ir

Recent research has also highlighted the bifunctional electrocatalytic nature of some novel manganese Schiff base complexes, which can simultaneously catalyze water oxidation and carbon dioxide reduction. mdpi.com This dual functionality is particularly relevant for the development of artificial photosynthesis systems. mdpi.com The synergistic effects between manganese and other metal centers in heterobimetallic Schiff base complexes can further enhance catalytic performance. mdpi.com

The broad spectrum of catalytic applications for manganese Schiff base complexes is summarized in the table below.

| Catalytic Application | Type of Reaction | Substrate Examples | Reference |

| Oxidation | Alcohol Oxidation | Benzylic alcohols | semanticscholar.orgresearchgate.net |

| Hydrocarbon Oxidation | Alkenes, Cyclooctene | semanticscholar.orgijcce.ac.ir | |

| Water Oxidation | Water | mdpi.comrsc.org | |

| Epoxidation | Alkene Epoxidation | Alkenes | semanticscholar.orgresearchgate.net |

| Reduction | Carbon Dioxide Reduction | CO2 | mdpi.com |

| Decomposition | Ozone Decomposition | Ozone | nih.gov |

| Coupling Reactions | Various | Not specified | semanticscholar.org |

| Enzyme Mimicry | Urease Inhibition, Catalase Activity | Urea, Hydrogen Peroxide | semanticscholar.orgnih.gov |

Q & A

Q. What understudied properties of Mn(5-Cl-Salahp)₂ warrant investigation for advanced materials applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.